

The Discovery and Biological Profile of 2-Chloro-N6-Substituted Adenosine Analogs

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Compound of Interest

Compound Name: 2-Chloro-N6-(2-hydroxyethyl)adenosine

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental protocols related to specific 2-chloro-N6-substituted adenosine analogs. While information regarding the direct discovery and detailed characterization of **2-Chloro-N6-(2-hydroxyethyl)adenosine** is not extensively available in the public domain, this document will focus on the closely related and well-studied compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and highly selective adenosine A1 receptor agonist. Additionally, this guide will cover the biological activities of N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring adenosine derivative. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

2-Chloro-N6-cyclopentyladenosine (CCPA): A Potent and Selective A1 Adenosine Receptor Agonist

The synthesis of 2-Chloro-N6-cyclopentyladenosine (CCPA) was aimed at developing a high-affinity ligand for A1 adenosine receptors.[1] The introduction of a chloro group at the 2-position and a cyclopentyl group at the N6-position of the adenosine scaffold resulted in a compound with remarkable selectivity and potency for the A1 receptor subtype.[2][3]

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the quantitative data for CCPA's interaction with adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of CCPA

Receptor Subtype	Preparation	Radioligand	K _i (nM)	Reference
A1	Rat brain membranes	[³ H]PIA	0.4	[1] [2]
Rat brain	1.3	[4]		
Bovine brain	0.5	[4]		
Human	0.8			
A2	Rat striatal membranes	[³ H]NECA	3900	[1] [2]
A2A	Human	2300		
A2B	Human	EC ₅₀ = 18800		
A3	Human	42		
Human (expressed in CHO cells)	[³ H]PSB-11	38 (antagonist K _i)	[3]	

Table 2: Functional Activity of CCPA at Adenosine Receptors

Assay	Receptor Model	Effect	IC ₅₀ / EC ₅₀ (nM)	Maximal Effect	Reference
Adenylate Cyclase	Rat fat cell membranes (A1)	Inhibition	33	48 ± 3% inhibition	[1] [2]
Adenylate Cyclase	Human platelet membranes (A2)	Stimulation	3500	150 ± 30% stimulation (partial agonist)	[1] [2]
Phosphoinositide Turnover	CHO cells expressing human A3 receptor	No induction	-	-	[3]
Forskolin-stimulated cAMP production	CHO cells expressing human A3 receptor	No inhibition	-	-	[3]

Experimental Protocols

Radioligand Binding Assays

- A1 Receptor Binding:
 - Preparation: Membranes from rat brains are prepared.
 - Incubation: Membranes are incubated with the radioligand [³H]PIA in the presence and absence of varying concentrations of CCPA.
 - Separation: Bound and free radioligand are separated by filtration.
 - Detection: The amount of bound radioactivity is determined by liquid scintillation counting.
 - Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[\[1\]](#)[\[2\]](#)

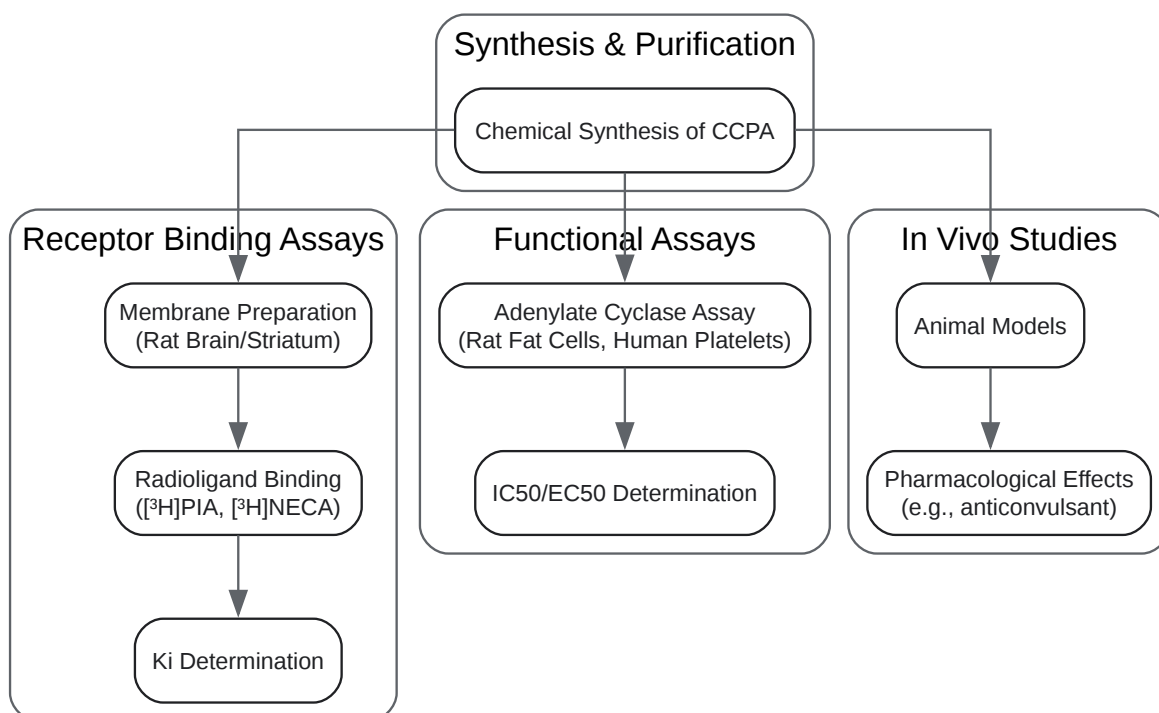
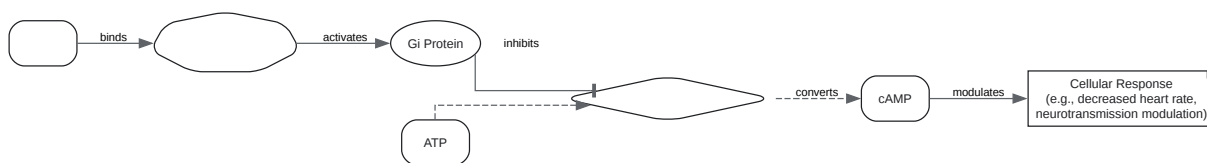
- A2 Receptor Binding:
 - Preparation: Membranes from rat striatum are used.
 - Incubation: The protocol is similar to the A1 assay, but with the A2-selective radioligand [³H]NECA.[\[1\]](#)[\[2\]](#)

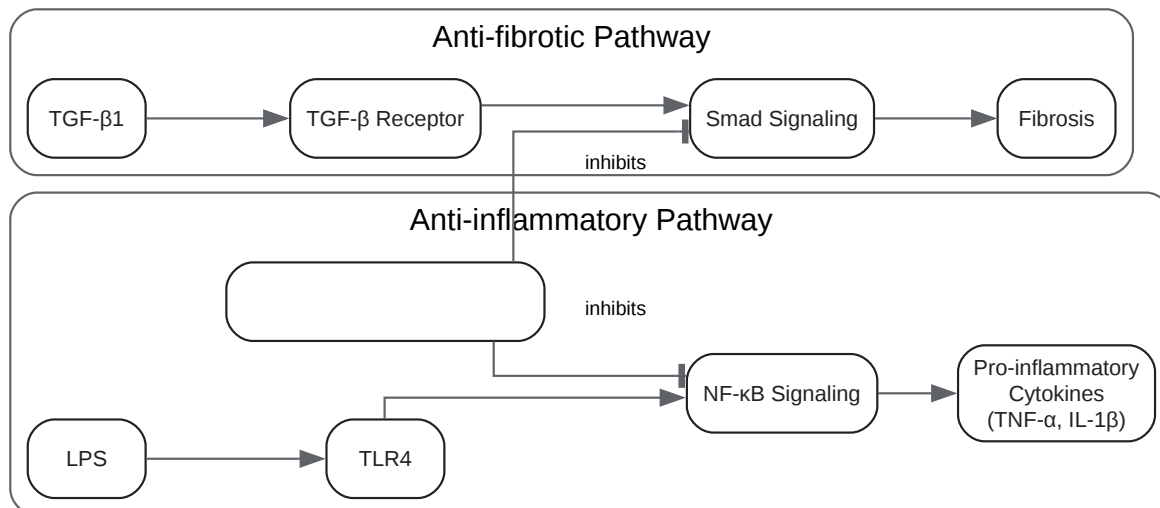
Adenylate Cyclase Activity Assay

- A1 Receptor-Mediated Inhibition:
 - Preparation: Membranes from rat fat cells are prepared.
 - Incubation: Membranes are incubated with ATP, an adenylate cyclase stimulator (e.g., forskolin), and varying concentrations of CCPA.
 - Measurement: The amount of cyclic AMP (cAMP) produced is measured using a suitable assay.
 - Analysis: The IC₅₀ value for the inhibition of adenylate cyclase activity is determined.[\[1\]](#)[\[2\]](#)
- A2 Receptor-Mediated Stimulation:
 - Preparation: Membranes from human platelets are used.
 - Incubation: The protocol is similar to the A1 inhibition assay, but without a stimulator like forskolin, as A2 receptor activation directly stimulates adenylate cyclase.
 - Analysis: The EC₅₀ value for the stimulation of adenylate cyclase activity is determined.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Experimental Workflows

The primary signaling pathway for CCPA at the A1 adenosine receptor is the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels.





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